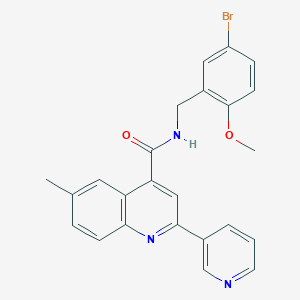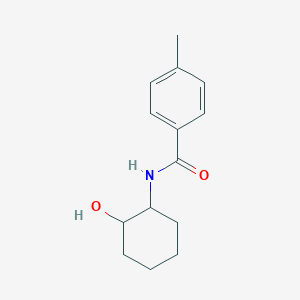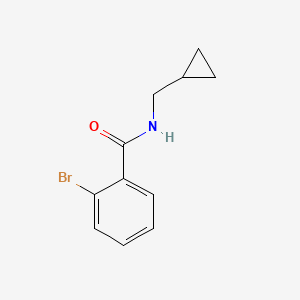![molecular formula C19H24N4O2S B7543919 N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea, also known as TAK-659, is a novel selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2) family. This compound has shown promising results in preclinical studies and has the potential to be used in the treatment of various types of cancer.
Mecanismo De Acción
The BCL-2 family of proteins plays a critical role in regulating apoptosis in cells. Overexpression of these proteins is a common mechanism of resistance to chemotherapy and radiation therapy in cancer cells. N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea selectively inhibits the BCL-2 family of proteins, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. In addition, this compound has demonstrated efficacy in reducing tumor growth in preclinical models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea in lab experiments include its selectivity for the BCL-2 family of proteins, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancer cells. However, one limitation of using this compound in lab experiments is the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
For research on N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea include clinical trials to evaluate its safety and efficacy in humans, as well as studies to determine its potential for combination therapy with other anti-cancer agents. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential for use in the treatment of other diseases beyond cancer.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea involves the reaction of 2-(1,4-thiazinan-4-yl)-4-pyridinecarboxaldehyde with N-(2-methoxy-5-methylphenyl)-N'-methylurea in the presence of a base. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by selectively inhibiting the BCL-2 family of proteins. This mechanism of action makes this compound a promising candidate for combination therapy with other anti-cancer agents.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(2-thiomorpholin-4-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-14-3-4-17(25-2)16(11-14)22-19(24)21-13-15-5-6-20-18(12-15)23-7-9-26-10-8-23/h3-6,11-12H,7-10,13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYBAZLUUIVDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCC2=CC(=NC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrol-3-yl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B7543838.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7543853.png)
![Ethyl [(2-nitrothien-3-yl)thio]acetate](/img/structure/B7543863.png)

![2-({1-[(5-pyridin-2-yl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7543874.png)
![4-chloro-N-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B7543882.png)
![N-[4-[5-[(4-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide](/img/structure/B7543883.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B7543890.png)
![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B7543902.png)

![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)
